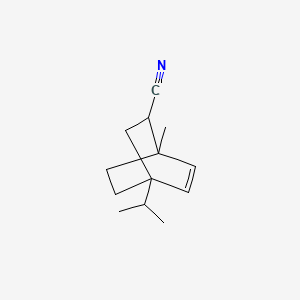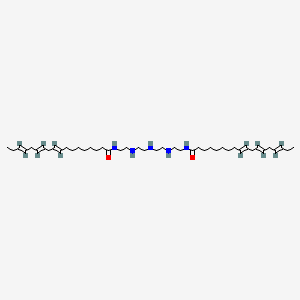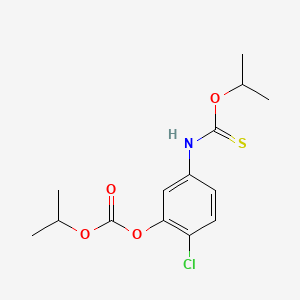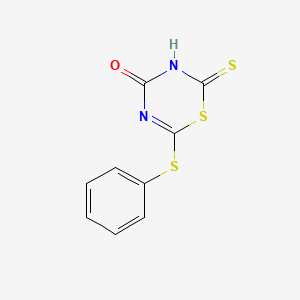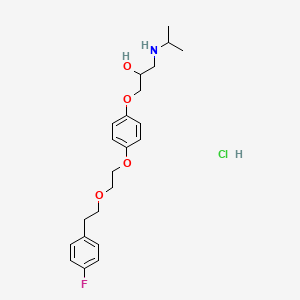
2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid is a complex organic compound characterized by its unique structure, which includes an indazole ring and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid typically involves multiple steps. The initial step often includes the formation of the indazole ring, followed by the introduction of the amino and oxoethyl groups. The final step involves the attachment of the icosenoic acid chain. Common reagents used in these reactions include various amines, carboxylic acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce oxo groups to hydroxyl groups or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Oxo-2,3-dihydro-1H-indazol-6-yl)carbamoyl]nonadecanoic acid
- 4-[(2,3-dihydro-3-oxo-1H-indazol-6-yl)amino]-3-[(2-methylpropionyl)octadecylamino]-4-oxobutyric acid
- 1-[(2,3-Dihydro-3-Oxo-1H-Indazol-6-Yl)Amino]-1-Oxohexadecane
Uniqueness
2-(2-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-2-oxoethyl)icosenoic acid is unique due to its specific structure, which combines an indazole ring with a long aliphatic chain. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
93858-07-2 |
|---|---|
Molekularformel |
C29H45N3O4 |
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
(E)-2-[2-oxo-2-[(3-oxo-1,2-dihydroindazol-6-yl)amino]ethyl]icos-2-enoic acid |
InChI |
InChI=1S/C29H45N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(29(35)36)21-27(33)30-24-19-20-25-26(22-24)31-32-28(25)34/h18-20,22H,2-17,21H2,1H3,(H,30,33)(H,35,36)(H2,31,32,34)/b23-18+ |
InChI-Schlüssel |
YOUFRENTDYZIRO-PTGBLXJZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC/C=C(\CC(=O)NC1=CC2=C(C=C1)C(=O)NN2)/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC=C(CC(=O)NC1=CC2=C(C=C1)C(=O)NN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



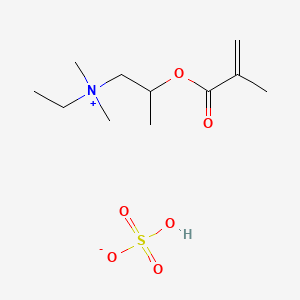
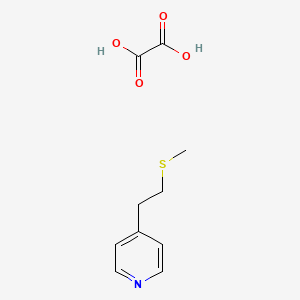
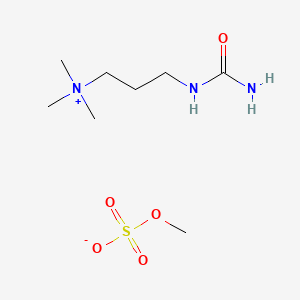
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
